molecular formula C17H16ClNO4 B14674981 Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-93-6

Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B14674981
CAS No.: 38507-93-6
M. Wt: 333.8 g/mol
InChI Key: QYSGSNCVNNCOII-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound It is characterized by its benzoic acid core, substituted with a 5-chloro-2-methylphenyl group, an amino carbonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through a substitution reaction. The amino carbonyl group is then added via a condensation reaction, and finally, the ethyl ester group is introduced through esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Solvent-free synthesis methods are also explored to make the process more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 3,5-dichlorobenzoic acid share structural similarities.

    Amino carbonyl compounds: Examples include N-phenylcarbamates and N-alkylcarbamates.

    Ethyl esters: Ethyl benzoate and ethyl salicylate are structurally related esters.

Uniqueness

What sets Benzoic acid, 5-(((5-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

38507-93-6

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-8-11(5-7-15(13)20)16(21)19-14-9-12(18)6-4-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

QYSGSNCVNNCOII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)O

Origin of Product

United States

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